molecular formula C16H17ClN4O3S B2384502 N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)oxamide CAS No. 899742-16-6

N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)oxamide

Cat. No. B2384502
M. Wt: 380.85
InChI Key: DVRIYYMXKOYGHS-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves analyzing the physical and chemical properties of the compound. It includes properties like melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Material Science Applications

  • Pyrazole derivatives have been investigated for their potential in thermo-optical studies and non-linear optical properties. For example, a novel pyrazole derivative was synthesized and characterized, showing thermal stability up to 190°C. Its molecular geometries and electronic structures were optimized, and the compound's non-linear optical properties were investigated (K. Kumara et al., 2018).

Pharmaceutical Research

  • Pyrazole compounds have been studied for their anticancer and antimicrobial properties. A study synthesized novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine, which showed high potency against cancer cell lines and pathogenic strains (Kanubhai D. Katariya et al., 2021).
  • Another research focused on the molecular docking and quantum chemical calculations of a pyrazole derivative, emphasizing its potential biological effects based on molecular docking results (A. Viji et al., 2020).

Chemical Synthesis and Structural Studies

  • The synthesis and structural analysis of pyrazole-based compounds have been extensively studied, providing valuable insights into their chemical properties and potential applications in various fields, including drug development and material science. For instance, the synthesis and X-ray crystal structure of a pyrazole carboxamide derivative were reported, highlighting the compound's stability and molecular interactions (J. Quiroga et al., 1999).

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properties

IUPAC Name

N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O3S/c1-24-6-5-18-15(22)16(23)19-14-12-8-25-9-13(12)20-21(14)11-4-2-3-10(17)7-11/h2-4,7H,5-6,8-9H2,1H3,(H,18,22)(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRIYYMXKOYGHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)oxamide

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